molecular formula C8H6BrFO2 B1528271 5-Bromo-4-fluoro-2-methylbenzoic acid CAS No. 1427416-33-8

5-Bromo-4-fluoro-2-methylbenzoic acid

Cat. No.: B1528271
CAS No.: 1427416-33-8
M. Wt: 233.03 g/mol
InChI Key: OFPHIASYPPAEEH-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methylbenzoic acid: is an organic compound with the chemical formula C8H6BrFO2 . It is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as ethanol and xylene. This compound is used as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-4-fluoro-2-methylbenzoic acid typically involves the bromination of 4-fluoro-2-methylbenzoic acid. The reaction is carried out by heating 4-fluoro-2-methylbenzoic acid with bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a temperature range of 50-70°C and using solvents like acetic acid or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale bromination reactions with controlled addition of bromine and continuous monitoring of reaction parameters to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted benzoic acids or benzyl derivatives.

    Oxidation: this compound derivatives with additional carboxylic acid groups.

    Reduction: 5-Bromo-4-fluoro-2-methylbenzyl alcohol.

Scientific Research Applications

5-Bromo-4-fluoro-2-methylbenzoic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. The molecular targets and pathways involved are determined by the specific reactions it participates in, such as nucleophilic substitution or electrophilic aromatic substitution .

Comparison with Similar Compounds

  • 4-Bromo-5-fluoro-2-methylbenzoic acid
  • 5-Bromo-2-fluoro-4-methylbenzoic acid
  • 2-Bromo-4-fluorobenzoic acid

Comparison: 5-Bromo-4-fluoro-2-methylbenzoic acid is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its similar compounds. For instance, the presence of both bromine and fluorine atoms in specific positions can influence the compound’s reactivity in substitution reactions, making it a valuable intermediate in the synthesis of various organic molecules .

Properties

IUPAC Name

5-bromo-4-fluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPHIASYPPAEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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